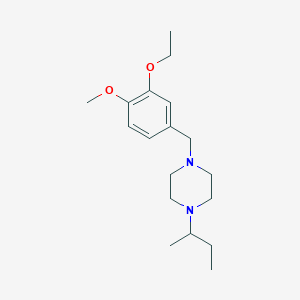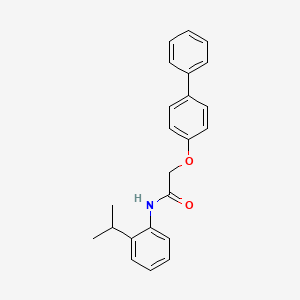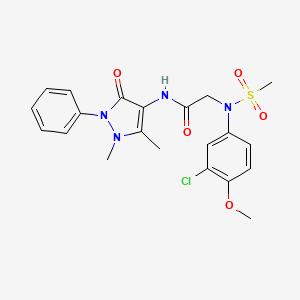amino]carbonyl}benzoate](/img/structure/B5209477.png)
methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate, also known as JNJ-42165279, is a novel small molecule inhibitor of the histone H3K27 demethylase enzyme JMJD3. It has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
Methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate exerts its pharmacological effects by inhibiting the histone H3K27 demethylase enzyme JMJD3. JMJD3 is involved in the regulation of gene expression by removing the methyl group from histone H3 lysine 27 (H3K27). This demethylation leads to the activation of gene transcription. This compound inhibits the demethylation of H3K27, thereby suppressing the expression of genes involved in cancer cell growth, inflammation, and autoimmunity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and MAPK signaling pathways. In addition, this compound suppresses the differentiation of Th17 cells, which are involved in the pathogenesis of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for JMJD3, which minimizes off-target effects. It also exhibits good pharmacokinetic properties, including high oral bioavailability and long half-life. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other small molecule inhibitors. It also requires specialized equipment and expertise for its synthesis and characterization.
Orientations Futures
Methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate has several potential future directions for research. It can be further optimized for its pharmacological properties, such as selectivity, potency, and solubility. It can also be tested in preclinical and clinical studies for its efficacy and safety in the treatment of various diseases. In addition, this compound can be used as a tool compound to study the role of JMJD3 in gene regulation and disease pathogenesis. Finally, this compound can be used in combination with other therapeutic agents to enhance their efficacy and reduce their side effects.
Conclusion:
In conclusion, this compound is a novel small molecule inhibitor of the histone H3K27 demethylase enzyme JMJD3. It has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully explore the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate involves several steps, including the preparation of 4-(aminomethyl)benzoic acid, N-methylation, and coupling with 1-(2-fluorobenzyl)-3-piperidinylamine. The final product is obtained through the carbonylation of the amine group with methyl 4-carboxybenzoate. The synthesis of this compound has been described in detail in a patent application by Janssen Pharmaceutica.
Applications De Recherche Scientifique
Methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages and microglia. In addition, this compound has been found to ameliorate the symptoms of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
methyl 4-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-24(21(26)16-9-11-17(12-10-16)22(27)28-2)19-7-5-13-25(15-19)14-18-6-3-4-8-20(18)23/h3-4,6,8-12,19H,5,7,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUFDQQSAMGBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5209394.png)


![3,4,5,6,15,15-hexachloro-11-ethoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5209429.png)
![1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209437.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5209449.png)

![1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5209463.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5209482.png)
![1-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5209489.png)
![4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5209490.png)

![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B5209504.png)